molecular formula C18H17ClO7 B11156576 methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156576
M. Wt: 380.8 g/mol
InChI Key: JTHPVYLEKVIOIY-UHFFFAOYSA-N
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Description

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with allyl alcohol in the presence of a suitable catalyst to form the allyloxy derivative. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chromen-3-yl core with various functional groups that enhance its reactivity and biological activity. The molecular formula is C14H13ClO5C_{14}H_{13}ClO_5, and it has a molecular weight of 300.7 g/mol. The presence of the chloro group and the allyloxy substituent contributes to its pharmacological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : In vitro assays have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising antimicrobial activity.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes.

Case Studies

  • Inhibition of Albumin Denaturation :
    A study assessed the ability of the compound to inhibit human serum albumin denaturation induced by heat. The results indicated that this compound exhibited a higher percentage inhibition compared to ibuprofen, a known anti-inflammatory drug, suggesting superior protective effects on proteins under stress conditions .
    CompoundIC50 (µM)
    Methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetate208.92
    Ibuprofen368.66
  • Antimicrobial Activity :
    In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The biological activity of methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetate is attributed to its ability to interact with multiple biological targets:

  • Free Radical Scavenging : The structural features allow it to act as a free radical scavenger, reducing oxidative damage .
  • Enzyme Interaction : It binds to specific enzymes involved in inflammation and metabolism, modulating their activity .

Properties

Molecular Formula

C18H17ClO7

Molecular Weight

380.8 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]acetate

InChI

InChI=1S/C18H17ClO7/c1-4-5-24-17(21)9-25-15-8-14-11(6-13(15)19)10(2)12(18(22)26-14)7-16(20)23-3/h4,6,8H,1,5,7,9H2,2-3H3

InChI Key

JTHPVYLEKVIOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C)CC(=O)OC

Origin of Product

United States

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